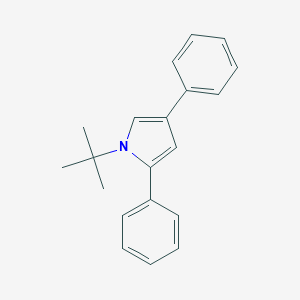
1-tert-Butyl-2,4-diphenyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-2,4-diphenyl-1H-pyrrole (TBDP) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a pyrrole derivative that is widely used in various fields, including medicinal chemistry, material science, and organic synthesis. TBDP is a versatile compound that has shown promising results in many applications, making it an attractive area of research.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is not well understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in many physiological processes.
Effets Biochimiques Et Physiologiques
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, 1-tert-Butyl-2,4-diphenyl-1H-pyrrole has been shown to have neuroprotective properties, which can help protect the brain from damage caused by various factors.
Avantages Et Limitations Des Expériences En Laboratoire
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has several advantages as a research compound. It is relatively easy to synthesize, and it is stable under a wide range of conditions. It is also a versatile compound that can be used in various applications. However, 1-tert-Butyl-2,4-diphenyl-1H-pyrrole also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not well understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are many future directions for research on 1-tert-Butyl-2,4-diphenyl-1H-pyrrole. One area of interest is the development of new drugs based on the structure of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole. Researchers are also interested in exploring the potential use of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole in the development of new materials with unique properties. In addition, further studies are needed to better understand the mechanism of action of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole and its effects on various physiological processes.
Conclusion
In conclusion, 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is a versatile compound that has shown promising results in many scientific research applications. Its unique properties make it an attractive area of research, and there are many future directions for further study. While there are some limitations to working with 1-tert-Butyl-2,4-diphenyl-1H-pyrrole, its advantages make it a valuable tool for researchers in various fields.
Méthodes De Synthèse
The synthesis of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is relatively straightforward and involves a one-pot reaction of pyrrole, benzaldehyde, and tert-butylamine. The reaction takes place under mild conditions and yields a high percentage of the desired product. The method is simple, efficient, and cost-effective, making it an ideal choice for large-scale production.
Applications De Recherche Scientifique
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the field of medicinal chemistry, where it has been used as a building block for the synthesis of novel drugs. The compound has also been used in material science, where it has been used to develop new materials with unique properties.
Propriétés
Numéro CAS |
15861-57-1 |
|---|---|
Nom du produit |
1-tert-Butyl-2,4-diphenyl-1H-pyrrole |
Formule moléculaire |
C20H21N |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-tert-butyl-2,4-diphenylpyrrole |
InChI |
InChI=1S/C20H21N/c1-20(2,3)21-15-18(16-10-6-4-7-11-16)14-19(21)17-12-8-5-9-13-17/h4-15H,1-3H3 |
Clé InChI |
ZYGXPZWWBJUOCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
1-tert-Butyl-2,4-diphenyl-1H-pyrrole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



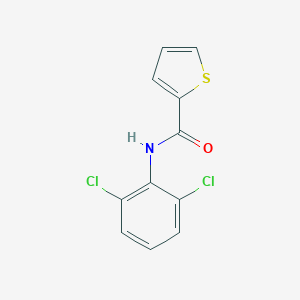
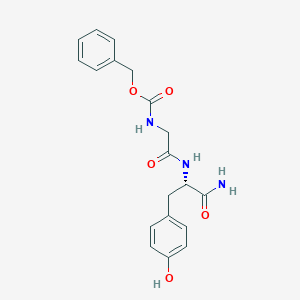
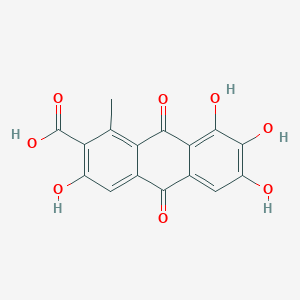
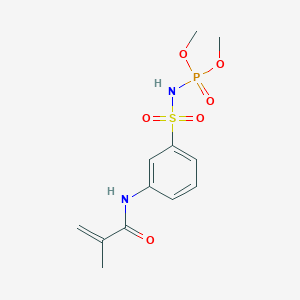
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
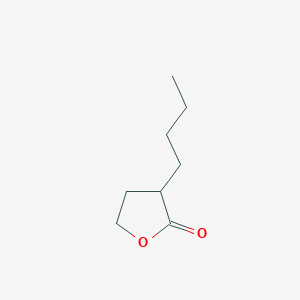
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
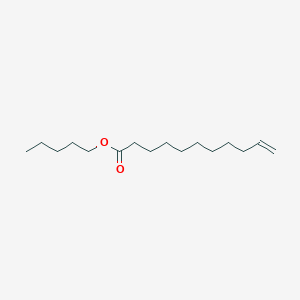
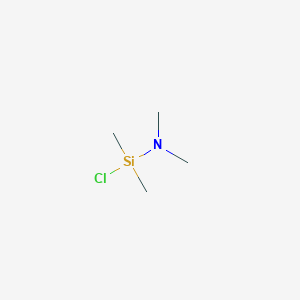
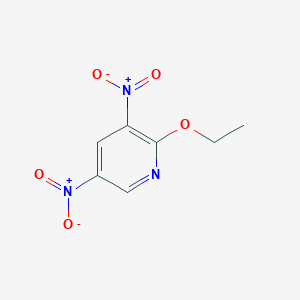

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
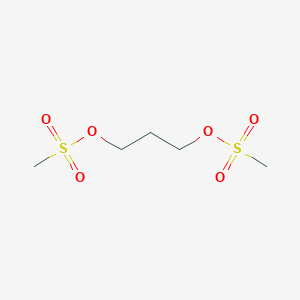
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)